molecular formula C17H13N3O3 B5678146 4-Methyl-3-nitro-N-(quinolin-3-YL)benzamide

4-Methyl-3-nitro-N-(quinolin-3-YL)benzamide

Cat. No.: B5678146
M. Wt: 307.30 g/mol
InChI Key: CWRLQPZGBDBFJG-UHFFFAOYSA-N
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Description

4-Methyl-3-nitro-N-(quinolin-3-YL)benzamide is a complex organic compound that features a benzamide core substituted with a methyl group at the fourth position, a nitro group at the third position, and a quinoline moiety attached to the nitrogen atom of the amide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-3-nitro-N-(quinolin-3-YL)benzamide typically involves a multi-step process:

    Nitration of 4-Methylbenzoic Acid: The starting material, 4-methylbenzoic acid, is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the third position.

    Amidation: The resulting 4-methyl-3-nitrobenzoic acid is then converted to its corresponding acid chloride using thionyl chloride. This acid chloride is subsequently reacted with quinoline-3-amine to form the desired benzamide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for nitration and amidation steps to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-3-nitro-N-(quinolin-3-YL)benzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methyl group can participate in electrophilic substitution reactions, allowing for further functionalization of the benzamide core.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Electrophiles such as halogens or sulfonyl chlorides in the presence of a Lewis acid catalyst.

Major Products

    Reduction: 4-Methyl-3-amino-N-(quinolin-3-YL)benzamide.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

4-Methyl-3-nitro-N-(quinolin-3-YL)benzamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting cancer and infectious diseases.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel organic materials with specific electronic properties.

    Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

Mechanism of Action

The mechanism of action of 4-Methyl-3-nitro-N-(quinolin-3-YL)benzamide involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access.

    Receptor Binding: It can also bind to specific receptors on cell surfaces, modulating signal transduction pathways involved in cell growth and differentiation.

Comparison with Similar Compounds

Similar Compounds

    4-Methyl-3-nitro-N-(quinolin-2-YL)benzamide: Similar structure but with the quinoline moiety attached at the second position.

    4-Methyl-3-nitro-N-(quinolin-4-YL)benzamide: Similar structure but with the quinoline moiety attached at the fourth position.

Uniqueness

4-Methyl-3-nitro-N-(quinolin-3-YL)benzamide is unique due to the specific positioning of the quinoline moiety at the third position, which can significantly influence its chemical reactivity and biological activity compared to its isomers.

Properties

IUPAC Name

4-methyl-3-nitro-N-quinolin-3-ylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O3/c1-11-6-7-13(9-16(11)20(22)23)17(21)19-14-8-12-4-2-3-5-15(12)18-10-14/h2-10H,1H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWRLQPZGBDBFJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC3=CC=CC=C3N=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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